
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring. One common method involves the reaction of tert-butyl N-(3-aminophenyl) carbamate with a suitable pyrimidine derivative to yield the intermediate product. This intermediate is then reacted with another substrate, such as 4-(2-methoxyethoxy)aniline, to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom at the C6 position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid: Similar structure but lacks the additional amino group.
2-Amino-4-chloropyrimidin-6-ylamino)propanoic acid: Similar structure but with different positioning of the chlorine and amino groups.
Uniqueness
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H9ClN4O2 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
3-[(2-amino-6-chloropyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C7H9ClN4O2/c8-4-3-5(12-7(9)11-4)10-2-1-6(13)14/h3H,1-2H2,(H,13,14)(H3,9,10,11,12) |
Clave InChI |
LHTVHBUNWKHINO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)N)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)
![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
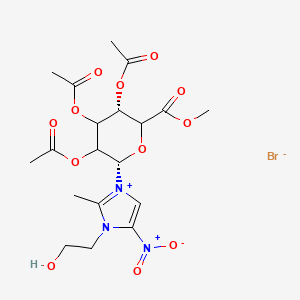

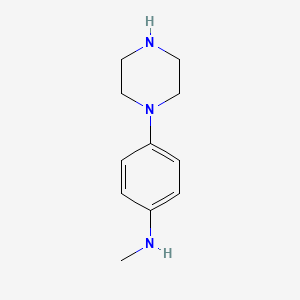
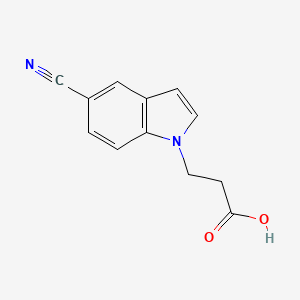

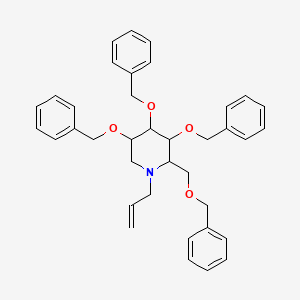
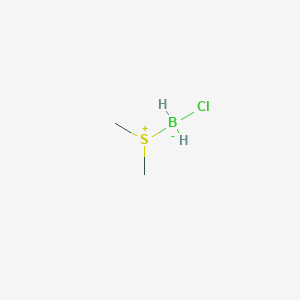


![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)

